

biological activity of ethyl 1-methyl-1H-indole-2-carboxylate.

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Compound of Interest

Compound Name: ethyl 1-methyl-1H-indole-2-carboxylate

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An In-depth Technical Guide to the Biological Activity of **Ethyl 1-Methyl-1H-indole-2-carboxylate**

Foreword: The Enduring Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its presence in essential natural products, such as the amino acid tryptophan, and potent pharmaceuticals underscores its versatile and profound biological significance. Within this vast chemical family, **ethyl 1-methyl-1H-indole-2-carboxylate** has emerged as a focal point of research, serving as both a key synthetic intermediate and a molecule with intrinsic and diverse biological activities. This guide provides a comprehensive exploration of its known bioactivities, grounded in mechanistic insights and validated experimental approaches, to empower researchers and drug development professionals in their quest for novel therapeutics.

Synthesis and Characterization: Building the Core Moiety

The foundation of any biological investigation is the unambiguous synthesis and characterization of the compound of interest. **Ethyl 1-methyl-1H-indole-2-carboxylate** is

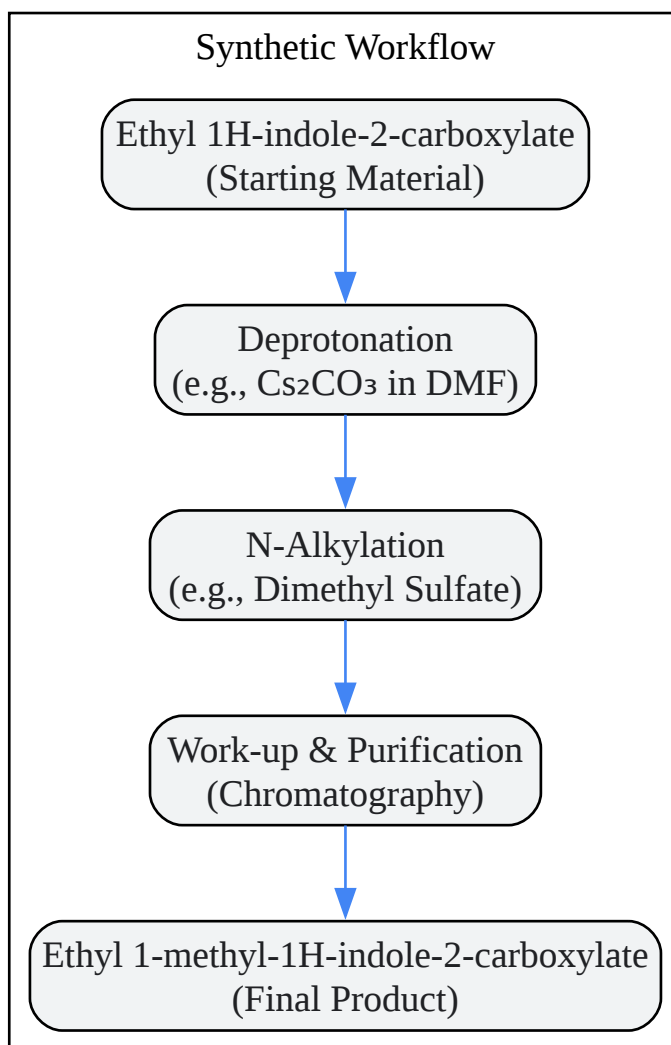
typically prepared from its precursor, ethyl 1H-indole-2-carboxylate. The critical step is the selective N-alkylation of the indole nitrogen.

Synthetic Workflow: N-Methylation

A common and effective method involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with a methylating agent. The choice of base and solvent is critical to avoid competing reactions like hydrolysis of the ester group.

Experimental Protocol: Synthesis of **Ethyl 1-Methyl-1H-indole-2-carboxylate**

- **Dissolution:** Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetone in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
- **Deprotonation:** Add a base such as potassium carbonate (K_2CO_3 , 1.5 equivalents) or cesium carbonate (Cs_2CO_3 , 1.2 equivalents) to the solution. Stir the suspension at room temperature for 30-60 minutes. The use of a stronger base like sodium hydride (NaH) is also possible but requires more stringent anhydrous conditions.
- **Alkylation:** Introduce the methylating agent, typically dimethyl sulfate or methyl iodide (1.1 equivalents), dropwise to the stirred suspension.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Work-up:** Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **ethyl 1-methyl-1H-indole-2-carboxylate**.^[1]
- **Characterization:** Confirm the structure and purity of the final product using techniques such as 1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).



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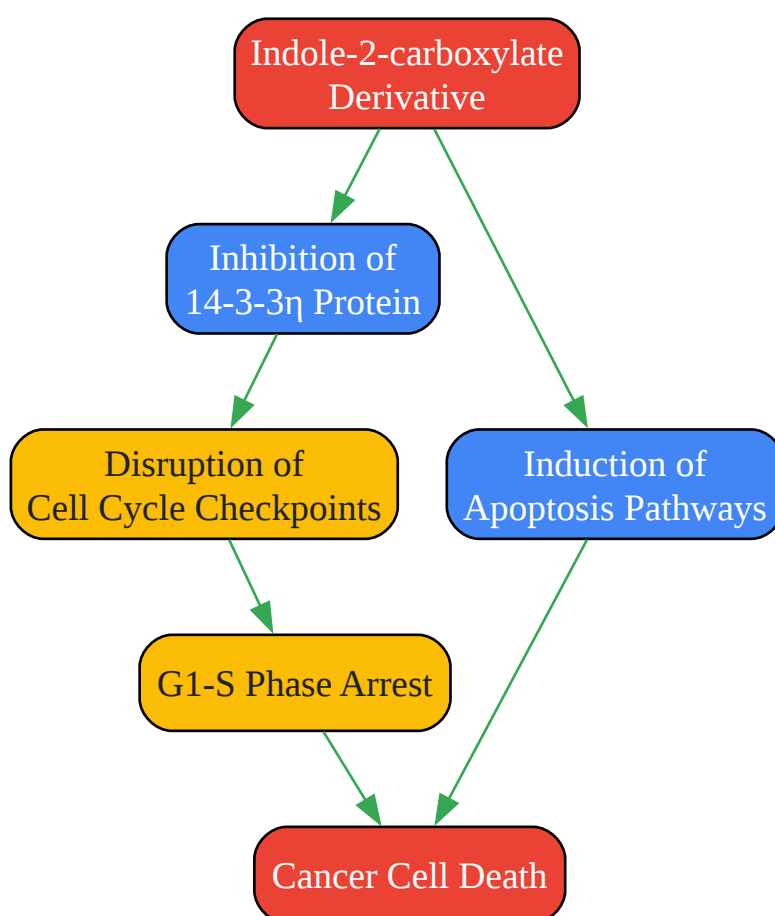
Caption: General workflow for N-methylation of ethyl indole-2-carboxylate.

Anticancer Activity: Targeting Cell Viability and Proliferation

Derivatives of the indole-2-carboxylate scaffold have demonstrated significant potential as anticancer agents.[2][3] Research indicates that **ethyl 1-methyl-1H-indole-2-carboxylate** and related structures can influence key biochemical pathways that regulate cell survival and division.[4]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary anticancer mechanism reported for this class of compounds is the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[4] Studies on various indole derivatives have shown they can trigger apoptosis in diverse cancer cell lines.[5] More specific investigations have identified that certain indole-2-carboxylic acid derivatives can target proteins like the 14-3-3 η protein, which is involved in cell cycle regulation and signal transduction, leading to G1-S phase cell cycle arrest in liver cancer cells.[6]



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Caption: Proposed anticancer mechanism of action for indole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

- **Cell Seeding:** Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of **ethyl 1-methyl-1H-indole-2-carboxylate** in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

The cytotoxic potential of indole-2-carboxylate derivatives is often quantified by their IC₅₀ values against various cancer cell lines.

Compound Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Indole-2-carboxamide Derivative (6i)	MCF-7 (Breast)	6.10 ± 0.4	[7]
Indole-2-carboxamide Derivative (6v)	MCF-7 (Breast)	6.49 ± 0.3	[7]
1H-indole-2-carboxylic acid Derivative (C11)	Bel-7402 (Liver)	Potent Inhibition	[6]
1H-indole-2-carboxylic acid Derivative (C11)	SMMC-7721 (Liver)	Potent Inhibition	[6]
Benzyl Hydrazine-Indole Hybrid (4e)	MCF-7, A549, HCT	~2	[5]

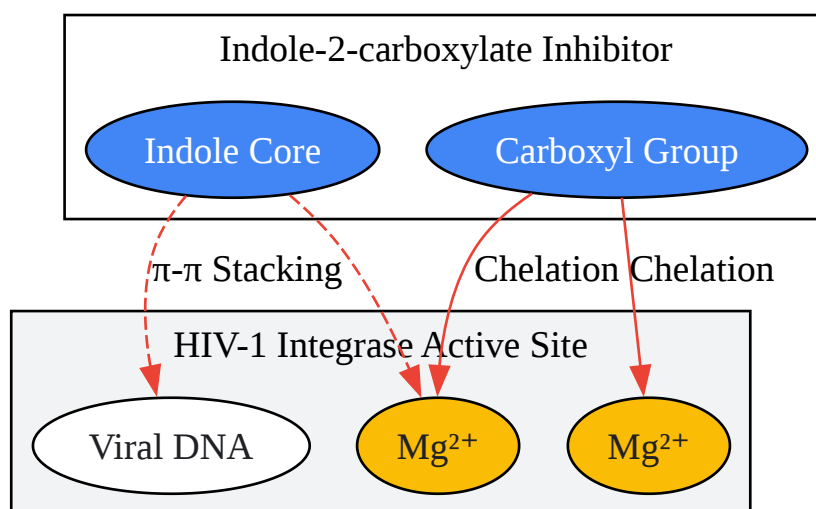
Note: Data often pertains to derivatives, highlighting the potential of the core scaffold.

Antiviral Activity: A Focus on HIV-1 Integrase Inhibition

A significant area of investigation for indole-2-carboxylic acid derivatives has been their activity as HIV-1 integrase strand transfer inhibitors (INSTIs).[8][9] This enzyme is critical for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.

Mechanism of Action: Metal Chelation in the Active Site

The catalytic core of HIV-1 integrase contains two essential Mg²⁺ ions. INSTIs, including those based on the indole-2-carboxylic acid scaffold, function by chelating these metal ions.[8] This interaction, often involving the carboxyl group at the C2 position and the indole core, disrupts the enzyme's ability to bind and process the viral DNA, effectively halting the integration step of the viral life cycle.[8][10] Structural optimizations, such as adding halogenated benzene rings, can further enhance binding through π - π stacking interactions with viral DNA bases.[10]



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